Methyl beta-cyano-alpha-hydroxycinnamate
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Overview
Description
Methyl beta-cyano-alpha-hydroxycinnamate is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.199 g/mol It is a derivative of cinnamic acid, characterized by the presence of a cyano group (–CN) and a hydroxyl group (–OH) on the alpha and beta positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl beta-cyano-alpha-hydroxycinnamate can be synthesized through several methods. One common approach involves the condensation of methyl cinnamate with cyanide ions under basic conditions, followed by hydroxylation at the alpha position. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of specialized reactors to maintain optimal reaction conditions, such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl beta-cyano-alpha-hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acids are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted cinnamate derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl beta-cyano-alpha-hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of methyl beta-cyano-alpha-hydroxycinnamate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and cyano groups play a crucial role in its reactivity and biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its ability to interact with enzymes and cellular receptors contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Methyl beta-cyano-alpha-hydroxycinnamate can be compared with other cinnamate derivatives, such as:
- Ethyl beta-cyano-alpha-hydroxycinnamate
- Propyl beta-cyano-alpha-hydroxycinnamate
- Butyl beta-cyano-alpha-hydroxycinnamate
These compounds share similar structural features but differ in their alkyl chain length, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,13H,1H3 |
InChI Key |
FWJUJBITXCWPFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C#N)C1=CC=CC=C1)O |
Origin of Product |
United States |
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